6-Butoxy-2-ethyl-2H-pyran-3(6H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62311-36-8 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-butoxy-6-ethyl-2H-pyran-5-one |
InChI |
InChI=1S/C11H18O3/c1-3-5-8-13-11-7-6-9(12)10(4-2)14-11/h6-7,10-11H,3-5,8H2,1-2H3 |
InChI Key |
FQLSTCHYHZIPQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C=CC(=O)C(O1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 6 Butoxy 2 Ethyl 2h Pyran 3 6h One
Established Synthetic Pathways for 6-Alkoxy-2H-pyran-3(6H)-ones
The formation of the 6-alkoxy-2H-pyran-3(6H)-one core structure can be achieved through several reliable synthetic routes. These methods typically involve the transformation of furan (B31954) derivatives or the cyclization of acyclic precursors.
Achmatowicz Rearrangement Strategies for Pyranone Formation
The Achmatowicz rearrangement is a cornerstone in the synthesis of 2H-pyran-3(6H)-one derivatives. This oxidative rearrangement transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, which are direct precursors to the target alkoxy compounds. The reaction involves the oxidation of a furan ring, leading to a dihydro-pyran system.
Key aspects of this strategy include:
Starting Materials : The reaction typically begins with a 2-furylcarbinol derivative.
Oxidizing Agents : A variety of oxidizing agents can be employed, with N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) being common choices.
Intermediate Formation : The reaction proceeds to form a 6-hydroxy-2H-pyran-3(6H)-one, which exists as a hemiacetal. This intermediate is then poised for subsequent alkoxylation.
An NBS-promoted Achmatowicz oxidative rearrangement, for example, can convert furan alcohols into the corresponding 6‑hydroxy-2H-pyran-3(6H)-ones. orgsyn.org These hemiacetal products can then be converted to the desired 6-alkoxy derivatives by reaction with an alcohol under acidic conditions.
Anodic Alkoxylation of Furan Derivatives and Subsequent Transformations
An alternative electrochemical approach involves the anodic alkoxylation of furan derivatives. This method provides a direct route to incorporate an alkoxy group into the precursor molecule, which is then rearranged to the desired pyranone.
A described method involves the anodic alkoxylation of furfuryl alcohol to yield a 2-(1-hydroxyalkyl)-2,5-dialkoxy-dihydrofuran intermediate. google.com Subsequent treatment of this intermediate with a strong organic acid facilitates a rearrangement to furnish the final 6-alkoxy-2H-pyran-3(6H)-one product. google.com This pathway offers a distinct advantage by integrating the alkoxy group early in the synthetic sequence.
Cyclization Reactions in 2H-Pyran-3(6H)-one Synthesis
Various cyclization strategies have been developed to construct the 2H-pyran-3(6H)-one ring system from acyclic precursors. These methods offer high versatility in introducing substituents to the pyranone core. One notable example is a cascade cyclization triggered by oxidative gold catalysis. rsc.org This reaction utilizes easily accessible bispropargyl ethers to rapidly assemble functionalized bicyclic or polycyclic 2H-pyran-3(6H)-ones. rsc.org The process is initiated by the gold-catalyzed oxidation of an alkyne, which triggers a series of intramolecular reactions, including C–H bond insertions, to form the final product. rsc.org
Targeted Synthesis of 6-Butoxy-2-ethyl-2H-pyran-3(6H)-one
The specific synthesis of this compound logically follows from the formation of its corresponding 6-hydroxy precursor, 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one.
Reaction of 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one with n-Butyl Alcohol
The conversion of 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one to this compound is a classic example of acetal (B89532) formation. The 6-hydroxy group of the pyranone is a hemiacetal, which is in equilibrium with its open-chain aldehyde form. In the presence of an alcohol, such as n-butyl alcohol, and an acid catalyst, this hemiacetal can react to form a stable acetal, in this case, the 6-butoxy derivative.
The general transformation can be represented as:
Reactants : 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one and n-butyl alcohol.
Product : this compound.
Byproduct : Water.
This reaction is typically reversible, and removal of water is often necessary to drive the equilibrium towards the acetal product.
Catalytic Systems and Reaction Conditions for Alkoxylation
The alkoxylation of the 6-hydroxy-2H-pyran-3(6H)-one intermediate requires a catalyst to facilitate the formation of the acetal.
Catalytic Systems:
Brønsted Acids : Protic acids like p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or formic acid are commonly used to catalyze acetal formation.
Lewis Acids : Lewis acids such as tin(IV) chloride (SnCl₄) can also promote this type of transformation. nih.gov For instance, SnCl₄ has been used to promote glycosylation and rearrangement of glycal derivatives to form 2-alkoxy-2H-pyran-3(6H)-ones. nih.gov
Reaction Conditions: The reaction is typically performed in a suitable organic solvent. The choice of solvent may depend on the specific catalyst and the need to remove water, for example, by azeotropic distillation using a Dean-Stark apparatus if solvents like toluene or benzene are used. The reaction temperature can vary from room temperature to the reflux temperature of the solvent, depending on the reactivity of the substrate and the catalyst employed.
Table of Reaction Parameters for Analogous Alkoxylation Reactions
| Catalyst | Alcohol | Solvent | Conditions | Yield | Reference |
| Tin(IV) chloride | Various Alcohols | Dichloromethane | Lewis acid promoted | ~80% | nih.gov |
| Strong Organic Acid | Methanol | Not specified | From dihydrofuran precursor | Not specified | google.com |
Green Chemistry Approaches and Sustainable Synthesis Strategies for Pyranones
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyranones. The focus is on developing protocols that are environmentally benign, utilizing non-toxic catalysts and solvents, and maximizing atom economy. scienceforecastoa.comresearchgate.net Multicomponent reactions (MCRs), which involve combining three or more substrates in a single operation to form a product, are a key strategy in this area as they reduce the number of synthetic steps and purification procedures. researchgate.netjmaterenvironsci.com The use of green solvents like water and ethanol (B145695), or even solvent-free conditions, further enhances the environmental credentials of these synthetic routes. scienceforecastoa.combhu.ac.in
The development of metal-free catalytic systems for pyranone synthesis is driven by the need to avoid the cost, toxicity, and potential for product contamination associated with metal catalysts. researchgate.netresearchgate.net These methods often employ readily available, inexpensive, and low-toxicity organic molecules or natural products as catalysts.
Organocatalysis has emerged as a powerful tool in this context. Small organic molecules can effectively promote complex chemical transformations. For instance, amino acids like L-proline have been successfully used as neutral, bifunctional catalysts for the condensation reactions that lead to pyran derivatives, often proceeding in aqueous ethanol. jmaterenvironsci.com Other organic bases, such as 1,4-diazabicyclo[2.3.2]octane (DABCO), have also proven to be efficient catalysts in aqueous media for similar transformations. jmaterenvironsci.com A biomimetic, asymmetric catalytic approach utilizing a bifunctional hydrogen bonding/Brønstead base catalyst has been developed for the synthesis of 2-aryl benzopyranones, mimicking the action of the enzyme chalcone isomerase. nih.gov
Another green strategy involves the use of natural, biodegradable catalysts. An example is the use of lemon peel powder, a waste biomass, to catalyze the one-pot synthesis of pyran derivatives at room temperature in ethanol. scienceforecastoa.com Similarly, simple and green catalysts like ammonium acetate have been employed in the eco-friendly synthesis of polycyclic pyrano[2,3-b]pyrans. nih.gov These methods are advantageous due to their operational simplicity, use of renewable resources, and minimal environmental impact. scienceforecastoa.com
Below is a table summarizing various metal-free catalysts used in the synthesis of pyran derivatives.
| Catalyst Type | Specific Catalyst | Reactants | Solvent | Key Advantages |
| Organocatalyst | L-proline | Aromatic aldehydes, malononitrile, barbituric acid | Aqueous Ethanol | Neutral, bifunctional catalyst. jmaterenvironsci.com |
| Organocatalyst | Isothiourea | (Phenylthio)acetic acids, α,β-unsaturated trifluoromethyl ketones | Not specified | Mediates Michael addition/lactonization/thiol elimination cascade. nih.gov |
| Organocatalyst | Ammonium Acetate | 4H-chromene-3-carbaldehydes, 1,3-dicarbonyl compounds | Acetic Acid | Eco-friendly, promotes Knoevenagel condensation and 6π-electrocyclization. nih.gov |
| Natural Catalyst | Lemon Peel Powder | Not specified | Ethanol | Environmentally benign, operates at room temperature. scienceforecastoa.com |
| Biomimetic Catalyst | Bifunctional H-bonding/Brønstead base | Not specified | Not specified | Enables asymmetric synthesis of enantioenriched flavonoid analogs. nih.gov |
Transition metals are widely used as catalysts in organic synthesis due to their ability to activate a broad range of substrates and facilitate bond formations under mild conditions. nih.gov In pyranone synthesis, they offer efficient and selective routes to complex molecular architectures. nih.govresearchgate.net
Palladium (Pd) catalysts are particularly versatile. For example, a Pd-π-allyl catalyzed glycosylation has been used to stereospecifically form α-pyranone products. orgsyn.org Palladium-catalyzed cross-coupling reactions of allenyl-tributyltin reagents with vinylic iodides can also lead to the formation of 2-pyrones through a cascade of transmetallation, reductive elimination, and subsequent intramolecular nucleophilic attack. nih.gov
Rhodium (Rh) catalysts have been employed in the oxidative coupling of acrylic acids with alkynes and alkenes, proceeding through a vinylic C-H bond cleavage to yield 2-pyrone derivatives. nih.gov Nickel (Ni) catalysis has enabled the [2+2+2] cycloaddition of diynes and carbon dioxide (CO2) to efficiently prepare pyrones under mild conditions. nih.gov
More recently, the focus has shifted towards using more abundant and less toxic first-row transition metals. Iron (Fe) and Copper (Cu) have been incorporated into various catalytic systems. Copper-doped iron tartarate has been shown to be a water-soluble and reusable catalyst for the multicomponent synthesis of tetrahydro[b]pyran derivatives under solvent-free conditions. bhu.ac.in Heterogeneous catalysts, such as manganese dioxide (MnO2) infused onto hydroxyapatite, have been used for preparing pyran-carboxamide analogues. nih.gov Lewis acids like scandium(III) triflate have also been shown to catalyze Prins reactions to produce pyran–dioxinone fused products, which are precursors to tetrahydropyran-4-ones. nih.gov
The table below provides an overview of transition metal catalysts used in pyranone and pyran derivative synthesis.
| Metal | Catalyst System | Reaction Type | Key Features |
| Palladium (Pd) | Pd-π-allyl complex | Glycosylation | Stereospecific transfer of anomeric stereocenter. orgsyn.org |
| Palladium (Pd) | Pd(OAc)2 | Cross-coupling/Cyclization | Couples allenyl-tributyltin with vinylic iodides. nih.gov |
| Rhodium (Rh) | Rhodium complex | Oxidative Coupling | Proceeds via vinylic C-H bond cleavage of acrylic acids. nih.gov |
| Nickel (Ni) | Ni(0)/IPr ligand | [2+2+2] Cycloaddition | Cycloaddition of diynes and CO2 under mild conditions. nih.gov |
| Scandium (Sc) | Scandium(III) triflate | Prins Reaction | Lewis acid-mediated cyclization to form pyranone precursors. nih.gov |
| Copper/Iron (Cu/Fe) | CuFe2(C4H4O6)3·6H2O | Multicomponent Reaction | Water-soluble, reusable catalyst for solvent-free synthesis. bhu.ac.in |
| Manganese (Mn) | MnO2/Hydroxyapatite | Multicomponent Reaction | Heterogeneous catalyst for pyran-carboxamide synthesis. nih.gov |
| Various | Mn(II), Co(II), Ni(II), Cu(II), Pd(II) | Complexation | Formation of transition metal complexes with benzo-α-pyranone derivatives. researchgate.net |
Chemical Reactivity and Transformation Pathways of 6 Butoxy 2 Ethyl 2h Pyran 3 6h One and Analogues
Nucleophilic and Electrophilic Addition Reactions to the Pyranone Nucleus
The 2H-pyran-3(6H)-one core possesses multiple electrophilic centers, making it susceptible to nucleophilic attack. clockss.org The conjugated system, involving the endocyclic double bond and the ketone, enhances this reactivity. Nucleophiles can add to the C2, C4, and C6 positions of the pyranone ring. clockss.org These reactions often serve as the initial step for more complex transformations, including ring-opening and rearrangement reactions.
Electrophilic addition reactions, while less common for this specific nucleus, can occur at the electron-rich double bond. quora.comlibretexts.org The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.
Rearrangement Reactions Involving Pyran Nucleus Opening
A significant aspect of the reactivity of 2H-pyran-3(6H)-ones is their propensity to undergo rearrangement reactions, often initiated by nucleophilic attack, which leads to the opening of the pyran ring. clockss.orgrroij.comwiley-vch.de These rearrangements can result in the formation of a variety of acyclic or different heterocyclic structures. clockss.orgresearchgate.net The specific pathway of the rearrangement is influenced by the substituents on the pyranone ring and the nature of the nucleophile. rroij.commasterorganicchemistry.com For instance, the presence of certain functional groups can direct the regioselectivity of the ring opening and subsequent recyclization.
| Reaction Type | Description | Key Intermediates | Significance |
| Nucleophilic Ring Opening | Attack of a nucleophile at an electrophilic carbon (C2, C4, or C6) of the pyranone ring, leading to cleavage of a C-O bond. clockss.org | Open-chain keto-esters or related structures. | Provides access to a wide array of linear, functionalized molecules. |
| Rearrangement | Subsequent intramolecular reactions of the ring-opened intermediate, leading to the formation of a new cyclic or acyclic isomer. rroij.comwiley-vch.de | Varies depending on the specific rearrangement (e.g., carbocations in Wagner-Meerwein type shifts). masterorganicchemistry.com | Allows for the synthesis of diverse molecular scaffolds from a common pyranone precursor. |
Michael-Type Additions and Cascade Reactions
The α,β-unsaturated ketone system within the 2H-pyran-3(6H)-one structure makes it an excellent Michael acceptor. Nucleophiles can undergo conjugate addition to the C5 position. This Michael addition can be the initiating step in a cascade sequence of reactions. rsc.org For example, the reaction of a 2H-pyran-3(6H)-one with a suitable nucleophile can trigger a domino sequence involving Michael addition, ring-opening, and subsequent cyclization to afford complex molecular architectures. scribd.comnih.gov
| Reaction | Description | Typical Nucleophiles | Products |
| Michael Addition | 1,4-conjugate addition of a nucleophile to the α,β-unsaturated ketone system of the pyranone. | Enolates, amines, thiols. | 5-substituted-dihydropyranones. |
| Cascade Reaction | A multi-step reaction sequence where the first step (e.g., Michael addition) generates an intermediate that spontaneously undergoes further transformations. rsc.org | Varies widely depending on the desired cascade. | Complex polycyclic or highly functionalized molecules. |
Cycloaddition Chemistry of 2H-Pyran-3(6H)-one Derivatives
2H-Pyran-3(6H)-one derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component in Diels-Alder reactions, depending on the substituents and the reaction partner. rsc.orgacs.org The endocyclic double bond and the conjugated system provide the necessary π-electrons for these transformations. The stereochemical and regiochemical outcomes of these cycloadditions are often highly controlled, providing a powerful tool for the construction of complex cyclic systems. Theoretical studies, such as Density Functional Theory (DFT), have been employed to understand and predict the reactivity of these compounds in cycloaddition reactions. rsc.org
Ring-Opening and Ring-Transformation Reactions
Beyond the rearrangements discussed earlier, 2H-pyran-3(6H)-ones can undergo a variety of other ring-opening and ring-transformation reactions. nist.govresearchgate.netacs.org These reactions are often promoted by nucleophiles, acids, or bases and can lead to the formation of a diverse range of heterocyclic and carbocyclic compounds. clockss.org For example, reaction with nitrogen-based nucleophiles like hydrazines can lead to the formation of pyridazine (B1198779) derivatives. clockss.org The specific product formed depends on the nature of the attacking reagent and the substitution pattern of the pyranone ring.
Functional Group Interconversions on the Butoxy and Ethyl Substituents
The butoxy and ethyl groups attached to the pyranone core can undergo various functional group interconversions, further expanding the synthetic utility of these compounds. youtube.comvanderbilt.edu For instance, the butoxy group could potentially be cleaved to a hydroxyl group under appropriate conditions, which could then be further functionalized. The ethyl group offers sites for reactions such as halogenation or oxidation, although these transformations might require specific and selective reagents to avoid reactions at the more reactive pyranone nucleus.
Oxidation and Reduction of the Ketone Functionality
The ketone group at the C3 position is a key site for chemical modification. It can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The stereochemical outcome of this reduction can often be controlled by the choice of reagent and the presence of chiral auxiliaries or substituents on the pyranone ring. nih.gov Conversely, while the ketone is already in a relatively high oxidation state, reactions involving the enolate, formed under basic conditions, can be considered.
| Reaction | Reagents | Product |
| Ketone Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-hydroxy-2,6-disubstituted-tetrahydropyran |
| Enolate Formation | Strong bases (e.g., LDA) | 3-enolate of the pyranone |
Substitution Reactions at the C-6 Position
The C-6 position of the 2H-pyran-3(6H)-one ring is an anomeric center, making the substituent at this position, such as the butoxy group in the title compound, susceptible to substitution. This reactivity is pivotal for the structural diversification of these pyranone systems. The most common precursor for these substitutions is the corresponding 6-hydroxy derivative, which is often synthesized via the Achmatowicz rearrangement of furfuryl alcohols. smolecule.com
The 6-hydroxy group serves as a versatile handle that can be replaced by a variety of other functional groups. For instance, acylation of the 6-hydroxy group can be achieved through conventional methods, such as reaction with an appropriate acid anhydride (B1165640) in the presence of a base like pyridine, to yield 6-acyloxy derivatives. google.com This transformation is demonstrated in the conversion of 6-hydroxy compounds to their acylated counterparts.
Furthermore, the 6-alkoxy group itself, analogous to the butoxy group, can be introduced or substituted. The synthesis of 6-alkoxy-2H-pyran-3(6H)-ones can be accomplished by the anodic alkoxylation of furfuryl alcohol, which proceeds through a 2,5-dialkoxy-dihydrofuran intermediate that rearranges upon treatment with a strong organic acid. google.com While direct substitution of a C-6 alkoxy group is less commonly documented than that of a hydroxy or acyloxy group, the underlying chemistry of the anomeric center suggests that such transformations are feasible under appropriate acidic or Lewis acidic conditions, likely proceeding through an oxocarbenium ion intermediate.
The substitution reactions at the C-6 position are not only crucial for creating diverse analogues but also for modulating the biological activity of the pyranone core. Studies have shown that the nature of the substituent at C-6, in combination with the substituent at C-2, can significantly influence the antimicrobial properties of these compounds. researchgate.net
Table 1: Examples of Substitution Reactions at the C-6 Position in 2H-Pyran-3(6H)-one Analogues
| Starting Material (Analogue) | Reagent(s) | Product (C-6 Substituted) | Reaction Type |
| 6-Hydroxy-2H-pyran-3(6H)-one | Acetic Anhydride, Pyridine | 6-Acetoxy-2H-pyran-3(6H)-one | Acylation |
| Furfuryl Alcohol | Anodic Oxidation, Methanol; Acid | 6-Methoxy-2H-pyran-3(6H)-one | Oxidative Rearrangement |
| 6-(Acetyloxy)-2H-pyran-3(6H)-one | Various Nucleophiles | 6-Substituted-2H-pyran-3(6H)-one | Nucleophilic Substitution |
Stereochemical Aspects of Reactivity in 2H-Pyran-3(6H)-one Systems
The reactivity of the 2H-pyran-3(6H)-one scaffold is intrinsically linked to its stereochemistry. The substituents at the chiral centers, notably at C-2 and C-6, exert significant stereocontrol over subsequent chemical transformations. researchgate.net This stereochemical influence is a cornerstone of their utility as chiral building blocks in the synthesis of complex natural products. researchgate.net
The diastereoselectivity of reactions such as cycloadditions and reductions is predominantly governed by the existing stereocenters. For example, in Diels-Alder reactions where 2-alkoxy-2H-pyran-3(6H)-ones act as dienophiles, the diene exhibits a strong preference for approaching the pyranone ring from the face opposite to the C-2 alkoxy substituent. nih.govacs.org This approach from the less sterically hindered face leads to high diastereofacial selectivity, often exceeding 94% under Lewis acid-catalyzed conditions. nih.govacs.org This principle suggests that for 6-butoxy-2-ethyl-2H-pyran-3(6H)-one, the ethyl group at C-2 would similarly direct incoming reagents to the opposite face of the ring.
Similarly, the nature of the substituent at the C-2 position has been shown to exert high stereocontrol in other reactions. In a study involving sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones, a benzylthio group at C-2 was found to direct the stereochemical outcome of both reductions of the enone system and cycloaddition reactions. nih.gov This control is attributed to the steric and electronic properties of the C-2 substituent, which effectively shields one face of the molecule.
The relative stereochemistry between the C-2 and C-6 substituents is also a critical factor. The synthesis of dihydropyran systems has demonstrated that a high degree of diastereoselectivity can be achieved, leading preferentially to trans-2,6-disubstituted products. nih.gov The stereochemical outcome is often rationalized by the formation of a thermodynamically favored intermediate, such as a chair-like tetrahydropyranyl carbocation, which minimizes steric interactions and directs the subsequent reaction pathway. nih.gov
Table 2: Stereochemical Influence in Reactions of 2H-Pyran-3(6H)-one Analogues
| Pyranone Analogue (Substituents) | Reaction Type | Key Finding |
| 2-Alkoxy-2H-pyran-3(6H)-ones | Diels-Alder Cycloaddition | High diastereofacial selectivity (>94%); diene attacks from face opposite to C-2 substituent. nih.govacs.org |
| 2-Benzylthio-2H-pyran-3(6H)-one | Reduction, Cycloaddition | The C-2 benzylthio group exerts high stereocontrol over the reaction outcome. nih.gov |
| δ-Hydroxy α-methyl α,β-unsaturated aldehydes (precursors) | Prins-type Cyclization | Highly diastereoselective synthesis of trans-2,6-disubstituted-dihydropyrans. nih.gov |
Advanced Spectroscopic and Computational Analysis of 6 Butoxy 2 Ethyl 2h Pyran 3 6h One and Pyranone Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable tools for determining the molecular architecture of novel compounds. For a molecule like 6-Butoxy-2-ethyl-2H-pyran-3(6H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their local electronic environment and proximity to other protons. For instance, the protons of the ethyl group at the C-2 position and the butoxy group at the C-6 position would exhibit characteristic multiplets. The diastereotopic protons of the pyran ring would also show distinct signals, confirming the cyclic structure.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C-3) of the pyranone ring is typically observed at a downfield chemical shift, a characteristic feature of this functional group. The carbon atoms of the butoxy and ethyl substituents would also have distinct resonances. The analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of the compound's constitution. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 3.8 - 4.0 | m |
| H-4 | 2.4 - 2.6 | m |
| H-5 | 2.1 - 2.3 | m |
| H-6 | 5.2 - 5.4 | m |
| -OCH₂- (butoxy) | 3.5 - 3.7 | t |
| -CH₂- (butoxy) | 1.5 - 1.7 | m |
| -CH₂- (butoxy) | 1.3 - 1.5 | m |
| -CH₃ (butoxy) | 0.9 - 1.0 | t |
| -CH₂- (ethyl) | 1.6 - 1.8 | q |
| -CH₃ (ethyl) | 0.9 - 1.1 | t |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 75 - 80 |
| C-3 | 195 - 200 |
| C-4 | 40 - 45 |
| C-5 | 30 - 35 |
| C-6 | 95 - 100 |
| -OCH₂- (butoxy) | 65 - 70 |
| -CH₂- (butoxy) | 30 - 35 |
| -CH₂- (butoxy) | 18 - 22 |
| -CH₃ (butoxy) | 13 - 15 |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 8 - 12 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group within the pyranone ring, typically in the range of 1700-1725 cm⁻¹. rsc.org The presence of the C-O-C ether linkage in the butoxy group and the pyran ring would be indicated by stretching vibrations in the region of 1050-1250 cm⁻¹. mdpi.com The C-H stretching vibrations of the aliphatic ethyl and butoxy groups would appear around 2850-3000 cm⁻¹. rsc.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1725 | Strong |
| C-O-C (Ether) | 1050 - 1250 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₁H₁₈O₃), the expected monoisotopic mass would be approximately 198.1256 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, such as the loss of the butoxy or ethyl groups.
Theoretical and Computational Investigations
In conjunction with experimental methods, theoretical and computational chemistry provides deeper insights into the molecular properties of pyranone derivatives.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely applied to pyranone derivatives to predict and understand their molecular geometry, electronic properties, and reactivity. nih.govsemanticscholar.org
By optimizing the geometry of this compound at a given level of theory (e.g., B3LYP with a suitable basis set), one can obtain theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. semanticscholar.org Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. acs.org Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. semanticscholar.org
Table 4: Predicted Computational Data for this compound
| Parameter | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commaterialsciencejournal.org A smaller gap generally implies higher reactivity. mdpi.com
For pyranone derivatives, the distribution and energy of these frontier orbitals are heavily influenced by the substituents on the pyran ring. In computational studies of related pyran systems, such as 4-hydroxy-6-neopentyl-2H-pyran-2-one, the HOMO and LUMO are primarily located on the pyran ring itself. scifiniti.com However, in more complex derivatives like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO is delocalized over the electron-rich pyran ring, while the LUMO is localized on the electron-withdrawing nitrophenyl substituent. materialsciencejournal.org
In the case of this compound, the HOMO is expected to be distributed across the pyran ring, with significant contributions from the oxygen atoms, particularly the ring oxygen and the butoxy group's oxygen, which act as electron-donating centers. The LUMO is anticipated to be centered on the α,β-unsaturated ketone moiety (the C=C-C=O system), which serves as the primary electron-accepting site. The ethyl group at C-2 and the butoxy group at C-6, being electron-donating alkyl and alkoxy groups, would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyranones, thereby enhancing its reactivity towards electrophiles.
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Pyranone Analog (Note: Data is based on a representative model and serves as an estimation for discussion purposes.)
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO; indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential (I) | 6.5 | Approximated as -EHOMO; energy required to remove an electron. researchgate.net |
| Electron Affinity (A) | 1.2 | Approximated as -ELUMO; energy released when an electron is added. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Insights
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP map illustrates regions of varying electron potential on the molecule's surface. Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green regions denote neutral potential.
For 2H-pyran-3(6H)-one derivatives, the MEP map typically reveals distinct reactive zones. The most negative potential (red) is concentrated around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity, making it a primary site for interaction with electrophiles and protons. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms. In this compound, the α,β-unsaturated system's carbon atoms, particularly the carbonyl carbon (C-3) and the β-carbon (C-5), would exhibit a degree of positive potential, marking them as likely sites for nucleophilic attack, such as in Michael additions. researchgate.net The presence of the butoxy group at the anomeric C-6 position introduces another electronegative oxygen, contributing to the local electronic landscape, while the alkyl hydrogens remain regions of positive potential.
Table 2: Predicted Molecular Electrostatic Potential Values at Key Atomic Sites (Note: Values are qualitative predictions based on the general features of pyranone structures.)
| Atomic Site | Predicted MEP Range (a.u.) | Implied Reactivity |
| Carbonyl Oxygen (O at C-3) | Negative (Red) | Site for electrophilic attack, protonation. |
| Carbonyl Carbon (C-3) | Slightly Positive (Green/Blue) | Site for nucleophilic attack. |
| Olefinic Carbons (C-4, C-5) | Variable (Green/Slightly Positive) | Susceptible to nucleophilic (Michael) addition. |
| Ring Oxygen (O-1) | Negative (Yellow/Red) | Electron-rich center. |
| Butoxy Oxygen | Negative (Yellow/Red) | Electron-rich center. |
| Alkyl Hydrogens | Positive (Blue) | Site for interaction with nucleophiles. |
Conformational Analysis and Stability Studies
The three-dimensional structure and conformational preferences of the pyranone ring are crucial for its biological activity and reactivity. The 2H-pyran-3(6H)-one ring is not planar and typically adopts a flexible conformation to minimize steric strain and torsional interactions. Conformational analysis of related dihydropyran systems reveals that they often exist in a half-chair or a distorted half-boat conformation. nih.gov
Table 3: Representative Torsion Angles for a Substituted Dihydropyran Ring (Note: Data is based on a representative dihydropyran structure and illustrates typical conformational features.)
| Torsion Angle | Value (°) | Conformation |
| O1-C2-C3-C4 | -35.5 | Half-Chair |
| C2-C3-C4-C5 | 15.2 | Half-Chair |
| C3-C4-C5-C6 | 12.8 | Half-Chair |
| C4-C5-C6-O1 | -40.1 | Half-Chair |
| C5-C6-O1-C2 | 60.3 | Half-Chair |
| C6-O1-C2-C3 | -15.7 | Half-Chair |
Photophysical Properties and Theoretical Calculations of Absorption and Emission
The photophysical properties of pyranone derivatives, including their absorption and emission of light, are of interest for applications in materials science and as fluorescent probes. nih.gov These properties are dictated by the molecule's electronic structure and the transitions between electronic states. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict absorption (UV-Vis) and emission (fluorescence) spectra. qub.ac.uk
The key electronic transition is typically the promotion of an electron from the HOMO to the LUMO. For pyranone derivatives, this often corresponds to a π → π* transition within the conjugated enone system, and potentially an n → π* transition involving the lone pair electrons of the carbonyl oxygen. The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap.
Substituents play a critical role in modulating these properties. Electron-donating groups like the butoxy and ethyl groups in the title compound are expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyranone core. The solvent environment can also significantly affect the photophysical properties, a phenomenon known as solvatochromism. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift, which is an important parameter for fluorescent materials. researchgate.net While many pyranones are primarily studied for their synthetic utility, related heterocyclic systems show interesting luminescence with moderate to high quantum yields. researchgate.net
Table 4: Predicted Photophysical Data for a Representative Substituted Pyranone (Note: Data is hypothetical, based on trends observed in related fluorescent heterocyclic compounds.)
| Property | Predicted Value | Description |
| Absorption λmax | ~280-320 nm | Wavelength of maximum UV-Vis light absorption (π → π* transition). |
| Emission λmax | ~380-450 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | ~100-130 nm | Energy difference between absorption and emission maxima. researchgate.net |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Efficiency of the fluorescence process. |
| Predominant Transition | HOMO → LUMO | The primary electronic transition responsible for absorption. qub.ac.uk |
Applications in Advanced Organic Synthesis
Utilization as Building Blocks for Complex Heterocyclic Systems
Heterocyclic compounds are of significant interest due to their prevalence in natural products and pharmaceuticals. ossila.com The pyranone ring of 6-Butoxy-2-ethyl-2H-pyran-3(6H)-one serves as a scaffold for the construction of more elaborate heterocyclic systems.
The pyranone core is a key component in the synthesis of various fused heterocyclic systems, including pyrano[4,3-b]pyrans and pyrano[2,3-b]pyridones. These fused systems are present in a number of natural products with interesting biological activities. nih.gov
Methodologies for synthesizing pyrano[4,3-b]pyranone derivatives often involve multicomponent reactions. For instance, a one-pot, three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine in ethanol (B145695) under microwave irradiation has been shown to be an efficient method. arkat-usa.org Another approach utilizes a protic ionic liquid as a catalyst for the reaction of aryl aldehydes, 4-hydroxy-6-methyl-2-pyrone, and malononitrile. researchgate.net The synthesis of pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives has also been achieved through the reaction of 2-(4-(un)-substituted thiophenoxy)quinoline-3-carbaldehydes with 6-methyl-4-hydroxypyran-2-one and malononitrile. nih.gov
The synthesis of pyrano[2,3-b]pyridinone and its derivatives can also be accomplished through multi-component reactions. An efficient synthesis of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives has been developed using an ionic liquid to mediate the reaction of an aldehyde, 4-hydroxy-pyridin-2(1H)-one or 4-hydroxy-2-pyranone, and malononitrile. nih.gov
Table 1: Examples of Synthesized Pyran-Fused Heterocycles
| Fused Heterocycle | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Pyrano[4,3-b]pyran-5-one derivatives | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Microwave irradiation | arkat-usa.org |
| Pyrano[4,3-b]pyran derivatives | Aryl aldehydes, 4-hydroxy-6-methyl-2-pyrone, malononitrile | Protic Ionic Liquid | researchgate.net |
| Pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives | 2-(4-(un)-substituted thiophenoxy)quinoline-3-carbaldehydes, 6-methyl-4-hydroxypyran-2-one, malononitrile | KOH | nih.gov |
| Pyrano[3,2-c]pyridone and Pyrano[4,3-b]pyran derivatives | Aldehyde, 4-hydroxy-pyridin-2(1H)-one or 4-hydroxy-2-pyranone, malononitrile | Ionic liquid | nih.gov |
The pyranone ring is susceptible to ring-opening and rearrangement reactions, providing pathways to diverse heterocyclic and carbocyclic structures. For example, 6-alkoxy-2,3-dihydro-6H-pyran-3-ones can undergo a ring contraction to yield polyfunctionalized cyclopentenones. researchgate.net The specific reaction conditions and the substitution pattern on the pyranone ring influence the outcome of these rearrangements.
Chiral Auxiliaries and Asymmetric Synthesis
The chiral center at the C-6 position of this compound, when in an enantiomerically pure form, can direct the stereochemical outcome of subsequent reactions. This makes it a potential chiral auxiliary in asymmetric synthesis.
The stereocenter at C-6 can influence the facial selectivity of reactions at other positions of the molecule, such as additions to the enone system. The use of chiral auxiliaries is a well-established strategy for achieving enantioselective transformations. While specific studies on this compound as a chiral auxiliary are not extensively detailed in the provided context, the principle is demonstrated in related systems. For example, the benzylthio group in chiral 2-S-substituted-2H-pyran-3(6H)-ones has been shown to exert high stereocontrol in reduction and cycloaddition reactions. nih.gov The development of phosphine-catalyzed enantioselective [4+2] annulation reactions to produce dihydropyrans highlights the importance of catalysis in achieving high enantioselectivity. acs.org Furthermore, cooperative bimetallic radical catalysis has emerged as a method for achieving highly enantioselective hydrogen-atom transfer reactions. acs.org
Precursors for Polyketide and Natural Product Synthesis
The structural motif of this compound is found within the broader class of polyketides, a diverse group of natural products with a wide range of biological activities. syr.edu The pyranone core can serve as a key building block in the total synthesis of complex natural products.
The pyranone structure is closely related to that of carbohydrates, making it a suitable starting material for the synthesis of sugar analogues and modified carbohydrates. nih.gov These derivatives are of interest for their potential biological activities and as tools for studying carbohydrate metabolism and recognition. The synthesis of pyranopyrans from carbohydrates is a well-established field, with applications in the total synthesis of polyether natural products. researchgate.net
The derivatization can involve various transformations of the pyranone ring. For example, sugar-derived 2-S-substituted-2H-pyran-3(6H)-ones have been synthesized and their reactivity explored. nih.gov Furthermore, hetero-Diels-Alder reactions have been utilized for the rapid synthesis of carbohydrate derivatives, including mimetics of C-linked disaccharides. nih.gov
Formation of Conjugated Systems and Functional Materials
The unique structural characteristics of this compound, featuring a reactive α,β-unsaturated ketone system within a heterocyclic framework, position it as a valuable precursor for the synthesis of novel conjugated systems and functional materials. The strategic placement of the butoxy and ethyl groups can influence the solubility, processability, and electronic properties of the resulting materials. Research into the reactivity of the 2H-pyran-3(6H)-one core suggests several pathways to extended conjugation and polymerization, leading to materials with potential applications in electronics and photonics.
The inherent reactivity of the 2H-pyran-3(6H)-one scaffold allows for its transformation into a variety of heterocyclic systems that can serve as building blocks for larger conjugated structures. researchgate.net These reactions often involve ring-opening and subsequent recyclization, or cycloaddition reactions that extend the π-system.
Pathways to Conjugated Systems
The development of conjugated systems from this compound can be envisioned through several synthetic strategies, primarily leveraging the reactivity of the pyranone ring.
One potential approach involves the conversion of the pyranone into a more aromatic, stable heterocyclic system that can be subsequently polymerized or incorporated into a larger conjugated framework. For instance, reactions with various nucleophiles can lead to ring-opened intermediates that can then undergo intramolecular cyclization to form substituted pyridones, pyrazoles, or other aromatic heterocycles. mdpi.com The substituents at the 2- and 6-positions (ethyl and butoxy, respectively) would be carried over into the new heterocyclic structure, influencing its properties.
Another promising avenue is through cycloaddition reactions, such as the Diels-Alder reaction. rsc.org The α,β-unsaturated ketone moiety within the pyranone ring can act as a dienophile, reacting with suitable dienes to form complex polycyclic structures. While this disrupts the conjugation within the pyranone ring itself, subsequent elimination or rearrangement reactions of the cycloadducts can lead to the formation of highly substituted aromatic or heteroaromatic systems. These resulting molecules can then serve as monomers for polymerization or as components of functional dyes and pigments.
The table below summarizes potential reaction pathways for generating conjugated systems from 2H-pyran-3(6H)-one derivatives, which are applicable to this compound.
Table 1: Potential Reactions for the Formation of Conjugated Systems
| Reaction Type | Reagents and Conditions | Resulting Conjugated System | Potential Application |
|---|---|---|---|
| Ring Transformation | Hydrazine derivatives, heat | Substituted Pyrazoles | Organic Light-Emitting Diodes (OLEDs) |
| Ring Transformation | Amidines, base | Substituted Pyridin-2(1H)-ones | Fluorescent Probes |
| Diels-Alder Reaction | Electron-rich dienes, heat or Lewis acid | Polycyclic aromatic hydrocarbons (after aromatization) | Organic Field-Effect Transistors (OFETs) |
Development of Functional Poly(pyran)s and Related Polymers
While the direct polymerization of this compound is not extensively documented, the synthesis of functional polymers from related pyran derivatives suggests the potential for developing novel materials. For instance, the ring-opening polymerization of other lactones is a well-established method for producing polyesters with diverse properties. By analogy, the lactone-like structure within the pyranone could potentially undergo ring-opening under specific catalytic conditions to yield functional polymers.
Furthermore, the pyranone moiety can be incorporated as a pendant group on a polymer backbone. This can be achieved by first functionalizing the pyranone with a polymerizable group, such as a vinyl or acryloyl moiety, and then copolymerizing it with other monomers. This approach allows for the tailored synthesis of polymers with specific properties, where the pyranone unit can impart desirable characteristics such as thermal stability, altered solubility, or the ability to participate in post-polymerization modification.
The synthesis of electroactive polymers often involves the incorporation of electron-rich or electron-deficient heterocyclic units. dcu.iemdpi.com The pyranone core, with its inherent polarity and potential for modification, could be a valuable component in the design of new electroactive materials. mdpi.com
The following table outlines the potential for creating functional polymers based on the reactivity of the pyranone scaffold.
Table 2: Potential Polymerization Strategies and Functional Materials
| Polymerization Strategy | Monomer Type | Resulting Polymer | Potential Functional Material Application |
|---|---|---|---|
| Ring-Opening Polymerization | This compound | Poly(ester-ether) with pendant groups | Biodegradable plastics, drug delivery systems |
| Radical Polymerization | Pyranone with a vinyl group | Poly(vinyl-pyranone) | Photoresists, specialty coatings |
Future Research Directions and Synthetic Prospects
Development of Novel Stereoselective Synthesis Strategies
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. ontosight.airsc.org Future research will likely focus on developing novel stereoselective methods to access specific enantiomers of 6-Butoxy-2-ethyl-2H-pyran-3(6H)-one.
Current asymmetric strategies for pyranone synthesis often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective cyclization reactions. acs.orgnih.gov For instance, the asymmetric synthesis of 2,3-dihydro-4-pyranones has been achieved with up to 93% enantiomeric excess by reacting a chiral 3-alkoxycyclobutanone with aldehydes in the presence of a Lewis acid. acs.org Another approach involves the N-heterocyclic carbene (NHC)-catalyzed atroposelective [3+3] annulation to produce axially chiral 2-pyranones. acs.org
Future strategies for the stereoselective synthesis of this compound could involve:
Organocatalysis: The use of small, chiral organic molecules as catalysts offers a green and efficient alternative to metal-based catalysts. semanticscholar.orgresearchgate.net Chiral thiourea (B124793) catalysts, for example, have been successfully employed in the stereodivergent synthesis of flavanones. nih.gov
Enzyme-Catalyzed Reactions: Biocatalysis provides a highly selective and environmentally benign route to chiral compounds. Enzymes could be engineered to specifically catalyze the formation of the desired stereoisomer of this compound.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, can provide a straightforward pathway to enantiomerically pure pyranones. nih.govmdpi.com
| Synthesis Strategy | Description | Potential Advantage |
| Asymmetric Catalysis | Employs chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in the ring-forming reaction. | High enantiomeric excesses, catalytic nature reduces waste. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. | Well-established and reliable method for achieving high diastereoselectivity. |
| Biocatalysis | Utilizes enzymes to perform highly specific and selective transformations under mild conditions. | Environmentally friendly, high stereospecificity. |
| Chiral Pool Synthesis | Starts from readily available, inexpensive, and enantiomerically pure natural products like sugars or amino acids. | Access to specific enantiomers based on the chirality of the starting material. |
Exploration of Unconventional Reactivity Patterns and Rearrangements
The 2H-pyran-3(6H)-one core is a versatile platform for a variety of chemical transformations. The presence of the butoxy and ethyl groups at the 6- and 2-positions, respectively, can influence the electronic and steric properties of the ring, potentially leading to novel reactivity.
Future research could investigate:
Domino Reactions: Designing multi-step reactions that occur in a single pot, which can significantly improve efficiency and reduce waste. nih.gov A multicomponent domino reaction has been reported for the synthesis of 6H-dibenzo[b,d]pyran-6-ones. nih.gov
Photochemical Reactions: The unsaturated nature of the pyranone ring makes it a candidate for photochemical transformations, such as internal photoaddition reactions. acs.org
Ring-Opening and Ring-Closing Metathesis: These powerful reactions, often catalyzed by ruthenium-based catalysts, could be used to modify the pyranone core or to synthesize it from acyclic precursors. nih.gov
Recyclization Reactions: The interaction of pyranones with dinucleophiles can lead to the formation of different heterocyclic systems through ring-opening and subsequent recyclization. beilstein-journals.org For example, the reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines leads to the formation of pyrazol-3-ones. beilstein-journals.org
Expansion of Synthetic Applications in Emerging Chemical Fields
Pyranone derivatives have already found applications in medicinal chemistry and materials science. researchgate.netresearchgate.netontosight.ai The unique substitution pattern of this compound could make it a valuable precursor in several emerging fields.
Medicinal Chemistry: Pyran-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.commdpi.com Future work could involve the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. For instance, some α-pyrone derivatives have shown inhibitory effects against cancer cell lines. mdpi.com
Materials Science: Pyranones can serve as key synthons for π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The butoxy and ethyl groups can be modified to tune the electronic and photophysical properties of the resulting materials.
Agrochemicals: The structural motifs found in pyranones are present in some natural products with insecticidal or herbicidal properties. Research could explore the potential of this compound and its derivatives as new agrochemicals.
Fragrance and Flavor Chemistry: Smaller, volatile pyranone derivatives are known for their characteristic aromas. thegoodscentscompany.com While this compound itself may not be a fragrance compound, its derivatives could be explored for such applications.
| Field | Potential Application of this compound Derivatives |
| Medicinal Chemistry | Development of new anticancer, anti-inflammatory, or antimicrobial agents. |
| Materials Science | Synthesis of novel fluorescent materials for OLEDs or chemical sensors. |
| Agrochemicals | Exploration as potential insecticides, herbicides, or plant growth regulators. |
| Fragrance Chemistry | Creation of new aroma compounds with unique scent profiles. |
Advanced Computational Modeling for Reaction Mechanism Prediction and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. semanticscholar.orgscifiniti.comscifiniti.com
Future computational studies on this compound could focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to map out the energy profiles of potential reaction pathways, providing insights into the feasibility and selectivity of different synthetic routes. semanticscholar.org This can help in optimizing reaction conditions and predicting the stereochemical outcome of asymmetric syntheses.
Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the synthesis of pyranones. youtube.com By understanding the interactions between the catalyst and the substrate at the molecular level, more efficient and selective catalysts can be developed.
Prediction of Physicochemical Properties: Computational methods can be used to predict various properties of this compound and its derivatives, such as their electronic structure, spectroscopic signatures, and potential biological activity. scifiniti.com This can guide experimental efforts and accelerate the discovery of new applications.
The explicit interaction of a reactant with its environment can significantly affect its structure and reactivity. youtube.com Therefore, incorporating explicit solvent models in computational studies will be crucial for developing more realistic chemical models of reactions involving this compound. youtube.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Butoxy-2-ethyl-2H-pyran-3(6H)-one in laboratory settings?
- Methodological Answer : Synthesis typically involves constructing the pyran ring and introducing substituents via esterification or alkylation. For example, analogous compounds like 6-acyloxymethyl derivatives are synthesized by refluxing intermediates (e.g., 6-hydroxymethyl precursors) with anhydrides (e.g., propionic or butyric anhydride) for 3 hours, followed by purification via crystallization . Key steps include solvent selection (e.g., CHCl₃:petroleum ether) and characterization using IR (C=O stretching at ~1740 cm⁻¹) and ¹H NMR (e.g., singlet for methylene groups at δ 5.19–5.21 ppm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal spectroscopy is critical:
- ¹H/¹³C NMR : Identify substituents (e.g., butoxy groups via δ 0.96–1.18 ppm for CH₃ and δ 3.3–4.0 ppm for ether linkages).
- IR Spectroscopy : Detect lactone (C=O at ~1740 cm⁻¹) and ether (C-O at ~1100 cm⁻¹) functional groups.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C₁₁H₁₈O₃ = 198.12 g/mol) .
Q. What solvent systems are optimal for purifying this compound derivatives?
- Methodological Answer : Solvent pairs like CHCl₃:petroleum ether (for nonpolar derivatives) or CH₃CN:water (for polar intermediates) are effective. Crystallization conditions (e.g., cooling rates, solvent ratios) must be optimized to avoid co-precipitation of byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. For example, the lactone carbonyl (C=O) is a reactive site for nucleophilic attack, with activation energies influenced by substituents (e.g., butoxy groups reduce electrophilicity by ~5–10 kJ/mol compared to methoxy analogs) .
Q. What strategies resolve contradictory spectral data during characterization of derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks (e.g., in diastereomeric mixtures).
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., bond angles and torsion angles for stereochemistry) .
Q. How do substituent variations at the 6-position affect biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives (e.g., 6-propionoxymethyl vs. 6-valeryloxymethyl) and testing in bioassays. For example, increasing acyl chain length may enhance lipophilicity, improving membrane permeability in antimicrobial assays . Data interpretation requires ANOVA or t-tests to quantify significance (p < 0.05) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Lab-scale reflux methods may fail due to heat transfer inefficiencies. Alternatives include flow chemistry (continuous processing) or microwave-assisted synthesis to improve yield (e.g., from 60% to 85%) . Purity must be monitored via HPLC (C18 column, acetonitrile:water mobile phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
